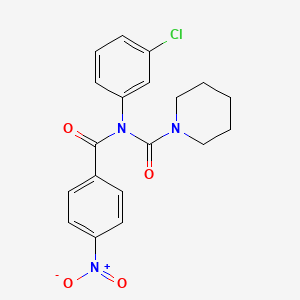

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide

Description

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide is a benzamide derivative characterized by a 3-chlorophenyl group, a 4-nitrobenzoyl moiety, and a piperidine-1-carbonyl substituent. This compound combines structural features known to influence pharmacological activity, including the nitro group (electron-withdrawing), the chlorophenyl ring (hydrophobic and steric effects), and the piperidine moiety (enhancing solubility and receptor binding).

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c20-15-5-4-6-17(13-15)22(19(25)21-11-2-1-3-12-21)18(24)14-7-9-16(10-8-14)23(26)27/h4-10,13H,1-3,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZLVRFBIZPSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Chlorination: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Amidation: The piperidine-1-carbonyl group can be attached through an amidation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Reduction: 3-chloroaniline derivative

Substitution: Various substituted phenyl derivatives

Hydrolysis: Corresponding carboxylic acid and piperidine derivative

Scientific Research Applications

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine-1-carbonyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Trends

- Nitro Group : The 4-nitro substituent is critical for electron withdrawal, enhancing reactivity and binding to hydrophobic pockets in biological targets .

- Chlorophenyl vs. Nitrophenyl : Replacing the 3-chlorophenyl group with a 3-nitrophenyl (as in ) increases polarity but may reduce blood-brain barrier penetration, limiting CNS applications .

- Piperidine-1-carbonyl : This group balances solubility and steric effects, making it superior to simpler amides in drug-likeness metrics .

Biological Activity

N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves multiple chemical reactions, starting from readily available precursors. The following steps are commonly employed:

- Chlorination : Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution.

- Amidation : Attachment of the piperidine-1-carbonyl group using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

- Purification : Techniques such as crystallization or chromatography ensure high purity for biological testing.

The biological activity of this compound is primarily attributed to its structural features:

- Nitro Group : Participates in redox reactions, potentially influencing cellular oxidative states.

- Piperidine-1-carbonyl Group : Engages in hydrogen bonding and hydrophobic interactions with biological macromolecules, modulating enzyme or receptor activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown effectiveness against various viruses, including HIV and influenza strains. The mechanism often involves inhibition of viral replication through interaction with viral enzymes .

Case Studies

- Antiviral Screening :

- Neuroleptic Activity :

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic protocols are recommended for preparing N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide?

Answer:

The synthesis of this compound involves a multi-step approach:

Amide Coupling : React 4-nitrobenzoyl chloride with 3-chloroaniline to form N-(3-chlorophenyl)-4-nitrobenzamide .

Piperidine Carbamoylation : Introduce the piperidine-1-carbonyl group via carbamoylation using piperidine and a carbonylating agent (e.g., triphosgene or 1,1'-carbonyldiimidazole) under inert conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the pure product.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., absence of amine protons at δ 5.0–6.0 ppm post-carbamoylation) .

Basic: How is structural characterization performed for this compound?

Answer:

Standard characterization includes:

- and NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzamide), piperidine methylenes (δ 1.5–3.0 ppm), and carbamoyl carbonyl (δ ~165 ppm in ) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 416.3 for CHClNO).

- UV-Vis Spectroscopy : Detect nitro group absorption (~260–300 nm) .

Advanced Options : For crystallinity assessment, perform X-ray diffraction (as in for analogous piperidine carboxamides) .

Advanced: How can regioselectivity challenges in the carbamoylation step be addressed?

Answer:

Regioselectivity issues may arise due to competing reactions at the amide nitrogen. Mitigation strategies include:

- Temperature Control : Maintain reaction at 0–5°C to favor carbamoylation over side reactions.

- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to activate the carbonyl group.

- Solvent Optimization : Use anhydrous dichloromethane or THF to minimize hydrolysis.

Validation : Confirm product purity via NMR (absence of secondary amine peaks) and HPLC (≥95% purity) .

Advanced: What structure-activity relationship (SAR) hypotheses are plausible for this compound?

Answer:

Based on analogous compounds (e.g., ):

- Nitro Group : Enhances electron-withdrawing effects, potentially improving binding to targets like bacterial enzymes (e.g., acps-pptase) .

- Piperidine Carbamoyl : May increase lipophilicity, aiding blood-brain barrier penetration in CNS-targeted studies.

- Chlorophenyl Group : Contributes to hydrophobic interactions in enzyme pockets.

Experimental Testing : Perform in vitro assays (e.g., MIC against S. aureus) and molecular docking to validate hypotheses .

Advanced: How should contradictory bioactivity data be resolved?

Answer:

If biological assays yield inconsistent results:

Purity Verification : Re-analyze compound purity via HPLC and elemental analysis.

Assay Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration).

Target Profiling : Use proteomic approaches (e.g., thermal shift assays) to identify off-target interactions.

Case Study : notes similar discrepancies resolved by confirming compound stability in assay buffers .

Advanced: What computational methods predict potential biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to model interactions with targets like bacterial pptases (PDB: 3TNG) .

Pharmacophore Modeling : Identify essential features (e.g., nitro group, carbamoyl) using Schrödinger Phase.

ADMET Prediction : Predict pharmacokinetics (e.g., LogP ~2.8) via SwissADME.

Validation : Cross-check with in vitro enzyme inhibition assays .

Advanced: How is compound stability assessed under varying storage conditions?

Answer:

Perform accelerated stability studies :

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track nitro group reduction by NMR.

- Solution Stability : Assess in DMSO/PBS over 72 hours; detect hydrolysis by LC-MS .

Advanced: What advanced spectroscopic techniques resolve electronic effects of substituents?

Answer:

- 2D NMR (NOESY/ROESY) : Determine spatial proximity of piperidine and chlorophenyl groups.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as in for N-(4-chlorophenyl)piperidine carboxamides) .

- DFT Calculations : Simulate electronic environments (e.g., nitro group’s Hammett σ value) using Gaussian 16 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.